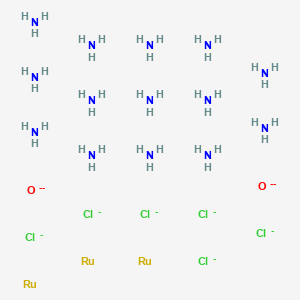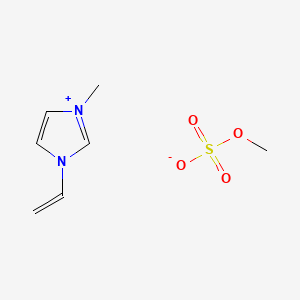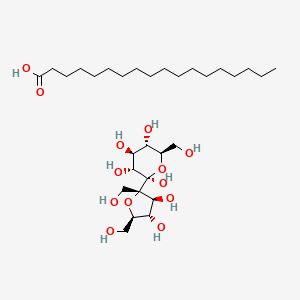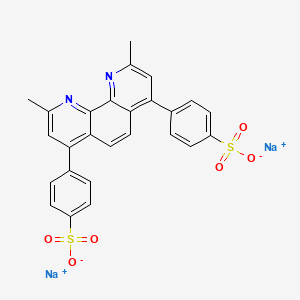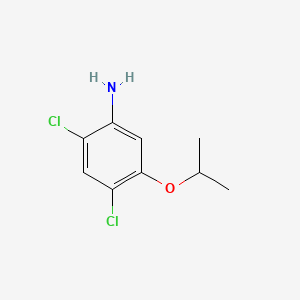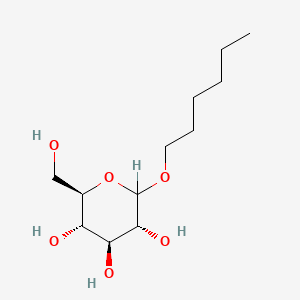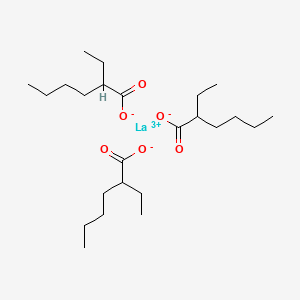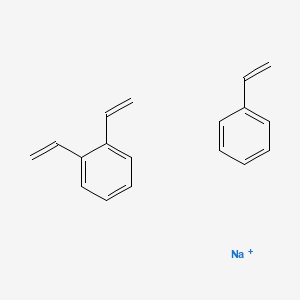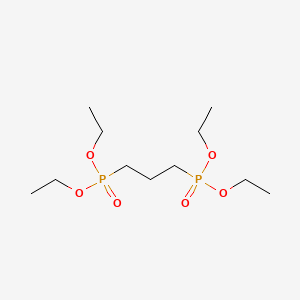
Phosphonic acid, trimethylenedi-, tetraethyl ester
描述
Phosphonic acid, trimethylenedi-, tetraethyl ester, also known as Tetraethylpropylene-1,3-diphosphonate , is a type of phosphonate. Phosphonates are organophosphorus compounds containing C−PO (OR)2 groups . They are structurally closely related to phosphorous acid . Phosphonic acids were used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .
Synthesis Analysis
Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
Phosphonic acid is a functional group featuring two hydroxy moieties, one P=O double bond and one P–C bond . This functional group was incorporated in a broad diversity of molecules and polymers to introduce specific properties including water solubility, coordination or supramolecular properties .Chemical Reactions Analysis
Phosphonic esters are prepared using the Michaelis–Arbuzov reaction . For example, methyl iodide catalyses the conversion of trimethylphosphite to the phosphonate ester dimethyl methylphosphonate . These esters can be hydrolysed to the acid .Physical And Chemical Properties Analysis
Phosphonic acid, trimethylenedi-, tetraethyl ester is a clear colorless liquid . Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .科学研究应用
1. Application in Nanomaterials
- Summary of the Application: Phosphonic acids and mesoporous silica materials (SBA-15 and MCM-41) as large-surface-area solid supports offer new opportunities for several applications, such as catalysis or drug delivery .
- Methods of Application: A synthesis method via direct immobilization of several phosphonic acids and phosphoric acid esters on various mesoporous silicas in a Dean–Stark apparatus with toluene as the solvent was used . Due to the utilization of azeotropic distillation, there was no need to dry phosphonic acids, phosphoric acid esters, solvents, or silicas prior to synthesis .
- Results or Outcomes: Due to the high surface area of the mesoporous silicas, a possible catalytic application based on immobilization of an organocatalyst for an asymmetric aldol reaction is discussed .
2. Microwave-Accelerated McKenna Synthesis
- Summary of the Application: Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains .
- Methods of Application: The microwave-assisted BTMS (MW-BTMS) dealkylation of phosphonate alkyl esters was investigated, comparing the influence of the alkyl (methyl, ethyl, or isopropyl) ester groups on the 100% conversion time and examining the role of the solvent .
- Results or Outcomes: In all cases, MW-BTMS dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective, confirming it to be an important enhancement of the conventional BTMS method with significant advantages over the MW-HCl method .
3. Hydrolysis of Phosphinates and Phosphonates
- Summary of the Application: Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
- Methods of Application: The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
- Results or Outcomes: This process is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .
4. Synthesis of Phosphonic Acids and Their Esters
- Summary of the Application: This method describes the synthesis of phosphonic acids and their esters which have found use or seems of interest in metal phosphonate chemistry .
- Methods of Application: Three fundamental methods are the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .
- Results or Outcomes: These methods are presented in terms of substrate and reagent description, reaction scheme and mechanism, examples and a selected procedure .
5. Synthesis of Phosphonates with Identical and Different Alkyl Groups
- Summary of the Application: This method describes the synthesis of phosphonates with identical and different alkyl groups .
- Methods of Application: The protocol comprised MW-assisted alkylation with haloalkanes at 135 °C in the presence of triethylamine in a solvent-free manner .
- Results or Outcomes: It was also possible to synthesize phosphonates with different alkoxy groups .
6. Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry
- Summary of the Application: This method describes the synthesis of phosphonic acids and their esters which have found use or seems of interest in metal phosphonate chemistry .
- Methods of Application: Three fundamental methods are the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .
- Results or Outcomes: These methods are presented in terms of substrate and reagent description, reaction scheme and mechanism, examples and a selected procedure .
安全和危害
未来方向
Phosphonic acids and their esters have found use or seem of interest in metal phosphonate chemistry . They have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology and physics .
属性
IUPAC Name |
1,3-bis(diethoxyphosphoryl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O6P2/c1-5-14-18(12,15-6-2)10-9-11-19(13,16-7-3)17-8-4/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQJJGQRJQSYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334198 | |
| Record name | Phosphonic acid, trimethylenedi-, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, trimethylenedi-, tetraethyl ester | |
CAS RN |
22401-25-8 | |
| Record name | Phosphonic acid, trimethylenedi-, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





